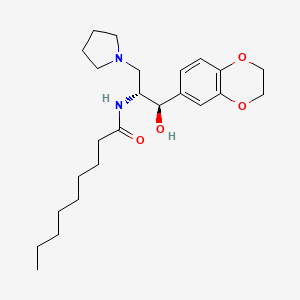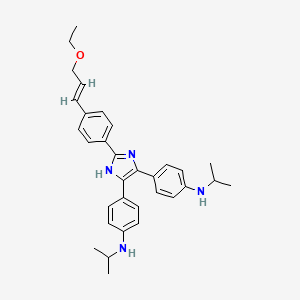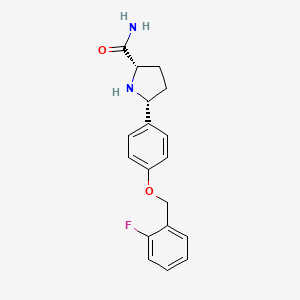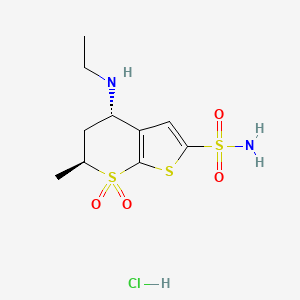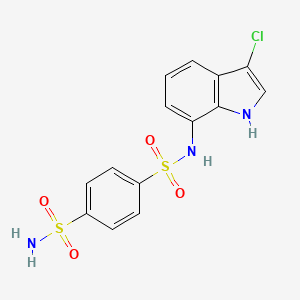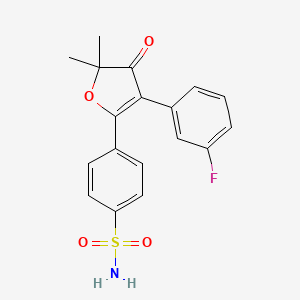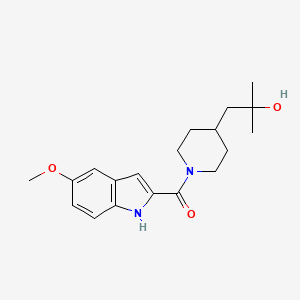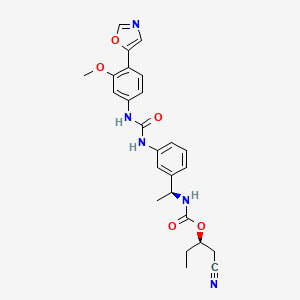
Aderbasib
Vue d'ensemble
Description
Aderbasib, also known as INCB7839, is a sheddase inhibitor that may suppress tumor cell proliferation . It acts on multiple receptor classes and subclasses and is observed to regulate the tumor necrosis factor of cancer cells . This compound was being developed by Incyte as a potential adjunctive treatment for metastatic breast cancer .
Synthesis Analysis
This compound is a potent and orally active inhibitor of ADAM10 and ADAM17 . Specifically, this compound inhibits the metalloprotease activity through binding to the active site of the metalloproteinase domain .Molecular Structure Analysis
The molecular formula of this compound is C21H28N4O5 . Its average mass is 416.471 Da and its monoisotopic mass is 416.205963 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 416.47 . It is a solid substance and is soluble in DMSO at 100 mg/mL (ultrasonic) .Applications De Recherche Scientifique
Recherche sur les infections virales
L'Aderbasib a été identifié comme un partenaire de liaison pour la protéine d'enveloppe E2 du virus de la peste porcine classique (CSFV), qui est un virus à ARN hautement pathogène. Cela suggère son rôle potentiel dans l'étude des mécanismes d'attachement et d'entrée viraux .
Thérapie contre le cancer
La recherche indique que l'this compound peut inhiber ADAM10 et ADAM17, qui sont impliqués dans la libération de ligands qui contribue à la croissance tumorale. En inhibant ces enzymes, l'this compound améliore l'activité antitumorale de certains peptides thérapeutiques .
Surmonter la résistance aux médicaments
L'this compound s'est avéré restaurer l'activité antitumorale de peptides spécifiques dans les tumeurs qui surexpriment HB-EGF, qui est souvent associé à la résistance aux médicaments. Cela met en évidence son application dans le développement de stratégies pour surmonter la résistance aux thérapies anticancéreuses .
Mécanisme D'action
Target of Action
Aderbasib, also known as INCB7839, primarily targets two proteins: ADAM10 and ADAM17 . These proteins belong to the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins . They are widely expressed in many tissues and are frequently overexpressed in cancer .
Mode of Action
This compound acts as a sheddase inhibitor . Sheddases are proteases that cleave the extracellular domains of their substrates from the cell surface . By inhibiting the sheddase activities of ADAM10 and ADAM17, this compound may suppress tumor cell proliferation . It is observed to regulate the tumor necrosis factor of cancer cells .
Biochemical Pathways
The inhibition of ADAM10 and ADAM17 by this compound affects various biochemical pathways. These proteins mediate the proteolytic ectodomain release of hundreds of transmembrane proteins, allowing them to transport in soluble form to neighboring cells . This process is associated with many diseases, including cancer . Overexpression of ADAM10 and ADAM17 can modulate tumor progression through their influence on distinct cellular pathways .
Pharmacokinetics
This compound is an orally bioavailable compound . .
Result of Action
The inhibition of ADAM10 and ADAM17 by this compound can lead to various molecular and cellular effects. For instance, it can block the growth of gliomas in preclinical models . It may also exert strong antitumor activity by inhibiting ligand shedding .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression of ADAM10 and ADAM17 can be upregulated by androgens and growth factors in certain environments . .
Safety and Hazards
Aderbasib is classified as having acute toxicity when ingested (Oral, Category 4, H302), causing skin irritation (Skin Corrosion/Irritation, Category 2, H315), serious eye irritation (Eye Damage/Eye Irritation, Category 2, H319), and may cause respiratory irritation (Specific Target Organ Toxicity (single exposure), Category 3, H335) .
Analyse Biochimique
Biochemical Properties
Aderbasib is a potent and orally active inhibitor of ADAM10 and ADAM17, which are members of the metalloproteinase family. These enzymes are involved in the proteolytic ectodomain release, a process associated with various diseases, including cancer, autoimmune diseases, and neurodegeneration . This compound inhibits the metalloprotease activity by binding to the active site of the metalloproteinase domain, thereby preventing the shedding of ectodomains from the cell surface .
Cellular Effects
This compound influences various cellular processes by modulating the activity of ADAM10 and ADAM17. These enzymes play a crucial role in cell signaling pathways, including those involved in tumor progression. By inhibiting these enzymes, this compound can reduce the proliferation of cancer cells and induce apoptosis. It has shown robust antineoplastic activity in various cancer cell lines, including diffuse large B-cell non-Hodgkin lymphoma, HER2+ breast cancer, and gliomas .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the metalloprotease activity of ADAM10 and ADAM17. This inhibition prevents the cleavage of transmembrane proteins, thereby blocking the release of their ectodomains. This process is crucial for the activation of several signaling pathways, including those mediated by cytokine receptors, receptor tyrosine kinases, and Notch receptors . By inhibiting these pathways, this compound can suppress tumor cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained activity over time. Preliminary results suggest that the drug is generally well tolerated with no major musculoskeletal side effects or anti-EGFR-related side effects such as skin rash. There were no reports of drug-induced increases in liver enzymes, bone marrow toxicity, or cardiomyopathy . Long-term studies have shown that this compound can maintain its inhibitory effects on ADAM10 and ADAM17, leading to sustained suppression of tumor cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits the activity of ADAM10 and ADAM17, leading to reduced tumor growth. At higher doses, toxic effects such as gastrointestinal disturbances and weight loss have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of ADAM10 and ADAM17. By inhibiting these enzymes, this compound can modulate the levels of various metabolites involved in cell signaling and tumor progression . The drug’s metabolism involves interactions with enzymes and cofactors that facilitate its breakdown and elimination from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the drug’s localization to target sites, where it can exert its inhibitory effects on ADAM10 and ADAM17 . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the drug reaches the tumor cells and inhibits their proliferation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ADAM10 and ADAM17. These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . By localizing to these compartments, this compound can effectively inhibit the activity of ADAM10 and ADAM17, leading to the suppression of tumor cell proliferation .
Propriétés
IUPAC Name |
methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMSZSZEIKLQZ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000327 | |
| Record name | Aderbasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways. | |
| Record name | INCB7839 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05033 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
791828-58-5 | |
| Record name | Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791828-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aderbasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791828585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aderbasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADERBASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9YL6NEJ3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



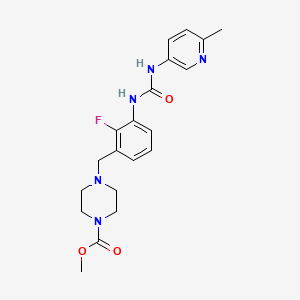
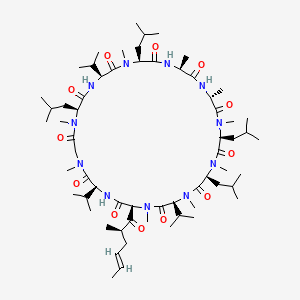
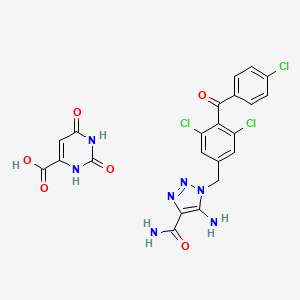

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)
